4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide
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Overview
Description
4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with piperazine under controlled conditions to form an intermediate, which is then further reacted with ethyl isothiocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can participate in nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(dimethylamino)benzylidene]amine derivatives
- 4-(dimethylamino)benzoic acid derivatives
Uniqueness
4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S2/c1-4-17-16(22)20-11-9-19(10-12-20)15(21)13-5-7-14(8-6-13)18(2)3/h5-8H,4,9-12H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSQBNYNXPFHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C(=S)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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